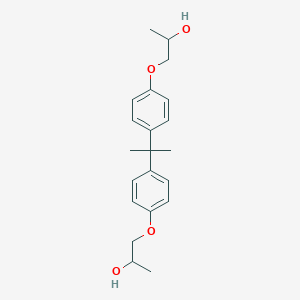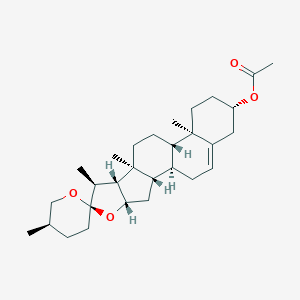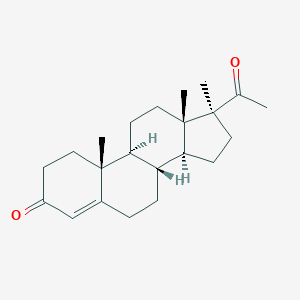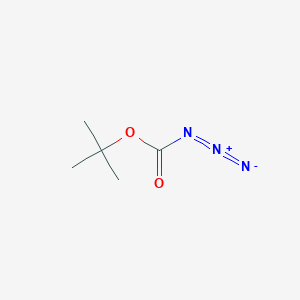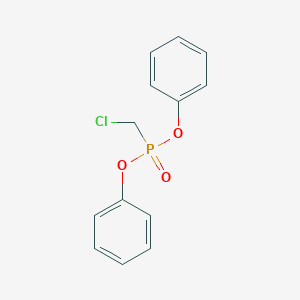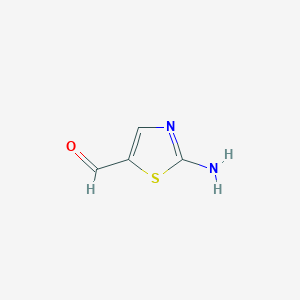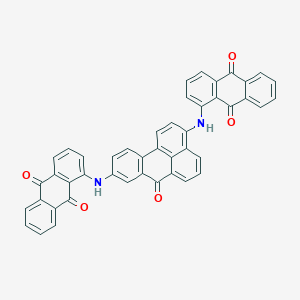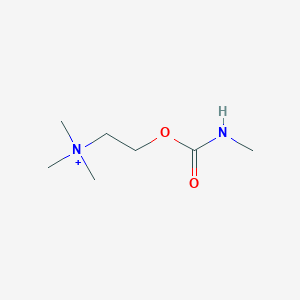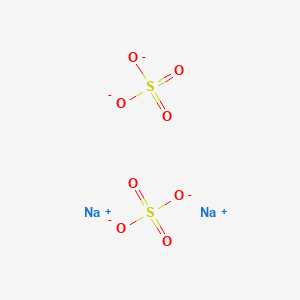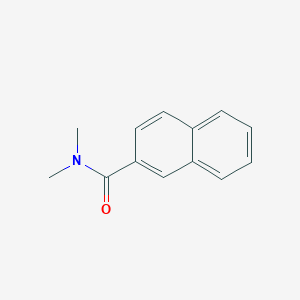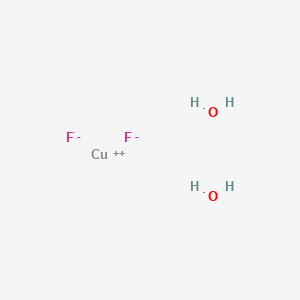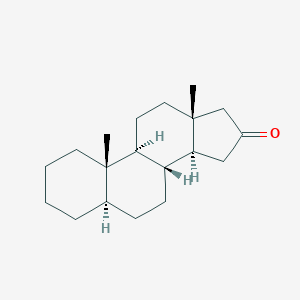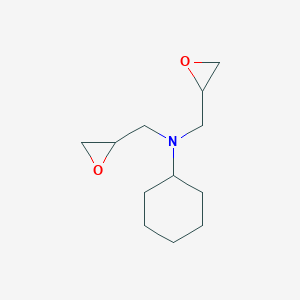
N,N-Bis(2,3-epoxypropyl)cyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2,3-epoxypropyl)cyclohexylamine, commonly known as BECHA, is a cycloaliphatic amine epoxy resin that has been widely used in various fields such as adhesives, coatings, and composites due to its excellent mechanical properties and chemical resistance. In recent years, BECHA has also attracted extensive attention in the field of scientific research due to its potential biological applications.
Mecanismo De Acción
The mechanism of action of BECHA in biological systems is not fully understood. However, it is believed that BECHA may interact with proteins and enzymes in cells, leading to changes in their structure and function. BECHA may also affect cell signaling pathways and gene expression, leading to changes in cell behavior and function.
Efectos Bioquímicos Y Fisiológicos
BECHA has been shown to have low toxicity and good biocompatibility in vitro and in vivo. BECHA has also been shown to have antibacterial and antifungal properties, making it a potential candidate for use in wound healing and infection control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BECHA is its excellent mechanical properties and chemical resistance, which make it an ideal material for use in various lab experiments. However, one of the limitations of BECHA is its high viscosity, which can make it difficult to handle and process in some applications.
Direcciones Futuras
There are several future directions for the research and development of BECHA. One direction is to investigate the potential use of BECHA in drug delivery and tissue engineering applications. Another direction is to further study the mechanism of action of BECHA in biological systems to better understand its potential biological effects. Additionally, the synthesis and processing of BECHA could be further optimized to improve its properties and expand its potential applications.
Métodos De Síntesis
BECHA can be synthesized by the reaction of cyclohexylamine with epichlorohydrin in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through the opening of the epoxide ring of epichlorohydrin by the amine group of cyclohexylamine, followed by a second epoxide ring opening to form the final product BECHA.
Aplicaciones Científicas De Investigación
BECHA has been investigated for its potential applications in various fields of scientific research, including biomedical engineering, drug delivery, and tissue engineering. In biomedical engineering, BECHA has been used as a crosslinker for hydrogels to improve their mechanical properties and stability. In drug delivery, BECHA has been used as a carrier for various drugs due to its biocompatibility and chemical stability. In tissue engineering, BECHA has been used as a scaffold material for cell growth and tissue regeneration.
Propiedades
Número CAS |
13391-15-6 |
|---|---|
Nombre del producto |
N,N-Bis(2,3-epoxypropyl)cyclohexylamine |
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |
Clave InChI |
CLCWCGOCHZSFQE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
SMILES canónico |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Otros números CAS |
13391-15-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



